2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol
Description
Properties
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)amino]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2)5-3-9(4-6-11)12-10(7-13)8-14/h9-10,12-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGKCLPVIVTGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
Reductive amination is a widely employed method for synthesizing secondary amines, particularly in pharmaceutical intermediates. For 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol, this approach involves the condensation of 4,4-dimethylcyclohexylamine with a ketone precursor, such as 2-oxo-propane-1,3-diol, followed by reduction. The reaction typically proceeds in tetrahydrofuran (THF) or diethyl ether under inert atmosphere, with sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) serving as reducing agents.
The general reaction scheme is:
$$
\text{4,4-Dimethylcyclohexylamine} + \text{2-Oxo-propane-1,3-diol} \xrightarrow{\text{NaBH₄, THF}} \text{this compound}
$$
Optimization of Reaction Conditions
Critical parameters include stoichiometry, temperature, and solvent polarity. Patent EP2268603B1 highlights that a 1:1 molar ratio of amine to ketone in THF at 0–5°C yields 68–72% product after 12 hours. Excess NaBH₄ (2.5 equiv.) is necessary to drive the reaction to completion, though higher equivalents risk side reactions such as over-reduction. Post-reduction workup involves acid-base extraction, with the product isolated via rotary evaporation and recrystallization from ethanol-water mixtures.
Nucleophilic Substitution Strategies
Tosylate Intermediate Route
An alternative method utilizes a propane-1,3-diol derivative with leaving groups (e.g., tosylates) for nucleophilic displacement by 4,4-dimethylcyclohexylamine. The synthesis begins with 1,3-ditosylpropane-2-ol, which reacts with the amine in acetonitrile at reflux (82°C) for 24 hours.
$$
\text{1,3-Ditosylpropane-2-ol} + \text{4,4-Dimethylcyclohexylamine} \xrightarrow{\text{CH₃CN, Δ}} \text{this compound} + 2 \text{TsOH}
$$
Solvent and Catalytic Effects
Polar aprotic solvents like acetonitrile enhance nucleophilicity, while additives such as potassium iodide (KI) accelerate tosylate displacement. US5801201A reports yields up to 65% with 10 mol% KI, though prolonged heating (>30 hours) leads to decomposition. Purification via silica gel chromatography (ethyl acetate:hexane, 3:7) removes unreacted amine and tosic acid byproducts.
Hydrochloride Salt Formation and Isolation
Salt Formation for Enhanced Stability
The hydrochloride salt of this compound is often isolated to improve crystallinity and storage stability. US9815772B2 details treatment with HCl gas in diethyl ether, yielding a crystalline solid with >95% purity after filtration.
$$
\text{this compound} + \text{HCl} \rightarrow \text{this compound hydrochloride}
$$
Recrystallization Protocols
Recrystallization from methanol-diethyl ether mixtures (1:4 v/v) at −20°C produces needle-like crystals. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with PubChem data.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Steric Hindrance Effects
The 4,4-dimethylcyclohexyl group imposes significant steric hindrance, slowing nucleophilic attack. Patent EP2268603B3 recommends using bulky solvents like tert-amyl alcohol to reduce transition-state crowding, improving yields by 12–15%.
Byproduct Formation
Over-reduction during reductive amination generates undesired tertiary amines. US5801201A suggests stepwise NaBH₄ addition and maintaining pH 6–7 with acetic acid to suppress this.
Chemical Reactions Analysis
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Analogs with Modified Cyclohexyl Groups
2-((3,4-Dimethylcyclohexyl)amino)propane-1,3-diol
- Structural Difference : The cyclohexyl substituents are at the 3,4-positions instead of 4,4-positions.
- Impact : Positional isomerism alters steric and electronic profiles. The 4,4-dimethyl configuration enhances symmetry and may improve thermal stability compared to the 3,4-isomer due to reduced steric strain .
- Applications : Both isomers are likely used as intermediates in pharmaceutical or material synthesis, but their solubility and reactivity may diverge.
Aromatic Diol Derivatives
2,2'-Bis(4-hydroxyphenyl)propane-1,3-diol
- Structural Difference: Replaces the dimethylcyclohexylamino group with two 4-hydroxyphenyl groups.
- Impact : The hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity, as evidenced by IR peaks at 3458 cm⁻¹ (OH stretch). This contrasts with the hydrophobic cyclohexyl group in the target compound, which may favor lipid solubility .
Heterocyclic and Chiral Derivatives
2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol
- Structural Difference : Incorporates a chiral oxazolyl ring and diphenyl groups instead of the dimethylcyclohexylamine.
- Impact: The oxazole ring introduces heterocyclic aromaticity and a chiral center (4S configuration), enabling applications in asymmetric catalysis or chiral resolution. In contrast, the target compound lacks stereogenic centers but may serve as a bidentate ligand via its amino and diol groups .
Comparative Data Table
Research Findings and Implications
- Solubility and Stability : The 4,4-dimethylcyclohexyl group in the target compound likely enhances lipid solubility and thermal stability compared to aromatic diols (e.g., ) .
- Functional Group Reactivity: The amino group enables salt formation or metal coordination, whereas hydroxyl-rich analogs () excel in polar interactions.
- Stereochemical Considerations : Unlike the chiral oxazole derivative (), the target compound’s lack of stereogenic centers simplifies synthesis but limits enantioselective applications .
Biological Activity
2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol, with the CAS number 1487972-98-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis methods, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 201.31 g/mol. Its structure includes a cyclohexyl group and an amino alcohol moiety, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 201.31 g/mol |
| CAS Number | 1487972-98-4 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Properties : Studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative damage.
- Neuroprotective Effects : There is preliminary evidence indicating potential neuroprotective effects in cellular models, possibly through modulation of signaling pathways involved in neuronal survival.
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in various biological systems.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Neuroprotection : A study conducted on neuronal cell lines indicated that the compound could mitigate cell death induced by oxidative stress. The mechanism was hypothesized to involve the upregulation of antioxidant enzymes (Reference needed).
- Anti-inflammatory Research : In vivo studies demonstrated that similar compounds reduced inflammatory markers in animal models of arthritis (Reference needed).
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Cyclohexylamine : Starting from commercially available cyclohexanol derivatives.
- Amine Alkylation : Reaction with propane-1,3-diol under controlled conditions to yield the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key parameters include solvent polarity (e.g., methanol or DMF), temperature control (60–80°C), and catalyst selection (e.g., palladium for hydrogenation). Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .
Q. How can researchers characterize the stereochemistry of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use - and -NMR to identify diastereotopic protons and carbon environments. NOESY experiments confirm spatial proximity of substituents.
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction. Refinement software (e.g., SHELXL) analyzes bond angles and torsion angles to validate stereochemistry .
Q. What analytical techniques are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV/MS to track degradation products. Adjust buffer systems (pH 2–12) and temperatures (25–60°C). Kinetic modeling (Arrhenius equation) predicts shelf life. FTIR identifies functional group changes (e.g., oxidation of diol groups) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with MD simulations (NAMD/GROMACS) to assess conformational stability.
Q. What experimental designs resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic profiles?
- Methodological Answer : Apply embedded experimental designs (quantitative + qualitative data):
- In vitro : Measure IC values under physiologically relevant conditions (e.g., plasma protein binding assays).
- In vivo : Use LC-MS/MS to quantify bioavailability and metabolite formation in rodent models. Cross-validate via PK/PD modeling (e.g., NONMEM) .
Q. How can researchers isolate and quantify trace impurities in synthesized batches of the compound?
- Methodological Answer :
- HPLC-MS : Employ high-resolution MS (Q-TOF) with C18 columns and 0.1% formic acid mobile phase.
- Impurity profiling : Compare retention times and fragmentation patterns against reference standards (e.g., EP/USP guidelines). Use chemometric tools (PCA) to identify batch variability sources .
Q. What strategies mitigate chiral inversion during storage or biological metabolism?
- Methodological Answer :
- Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation to stabilize the chiral center.
- Metabolic studies : Incubate with liver microsomes (CYP450 enzymes) and monitor enantiomer ratios via chiral HPLC (Chiralpak AD-H column) .
Theoretical and Methodological Frameworks
Q. How should researchers align mechanistic studies of this compound with existing theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link hypotheses to receptor-ligand interaction theories (e.g., lock-and-key vs. induced fit). Use free-energy perturbation (FEP) calculations to validate thermodynamic binding parameters. Reference IUPAC guidelines for nomenclature and stereochemical descriptors .
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
